Structural and Stereochemical Differentiation: The Impact of 5-Chloro and 1-Methylamine Substituents
The presence of the chlorine atom at the 5-position, as opposed to the 6-position or an unsubstituted analog, directly impacts the compound's lipophilicity and electronic properties, which are critical for target binding and pharmacokinetics. Computational data for the closely related 5-chloro-1-indanylamine core indicates a calculated LogP of 2.286 [1]. This is a key differentiator from the unsubstituted 1-aminoindane (calculated LogP ~1.5-1.7) and the 6-chloro isomer, which is known to exhibit altered electrophilic reactivity [2]. The rigid indane scaffold, combined with the 1-methylamine group, also imparts stereochemical stability, making the compound a valuable, defined chiral building block for asymmetric synthesis, a property not shared by more flexible amine analogs [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP: 2.286 (for 5-chloro-1-indanylamine core) |
| Comparator Or Baseline | Unsubstituted 1-aminoindane (estimated LogP ~1.5-1.7) and 6-chloro isomer (altered electrophilicity) |
| Quantified Difference | ΔLogP ≈ +0.6 to +0.8 vs. unsubstituted; distinct regiochemical reactivity vs. 6-chloro. |
| Conditions | Computational prediction for core scaffold |
Why This Matters
This specific substitution pattern is not arbitrary; it is a critical determinant of molecular properties that directly influences a compound's suitability for specific drug targets and its behavior in biological assays, making it a non-interchangeable tool for SAR studies.
- [1] Testing.chemscene.com. (n.d.). 5-Chloro-1-indanylamine (Computational Chemistry Data). Retrieved April 21, 2026. View Source
- [2] Kuujia. (n.d.). Cas no 1188244-51-0 (6-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine). Retrieved April 21, 2026. View Source
